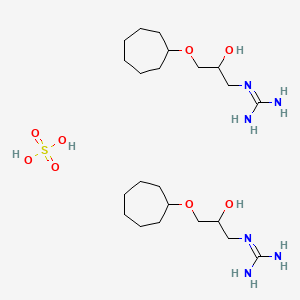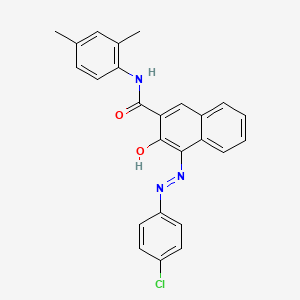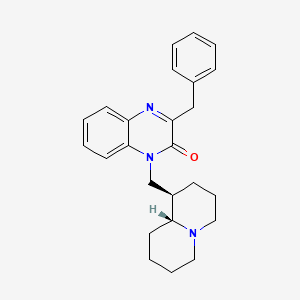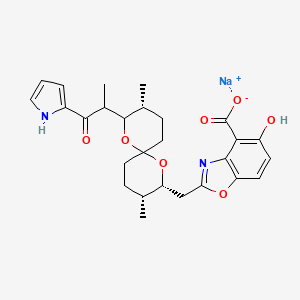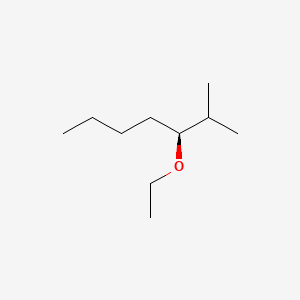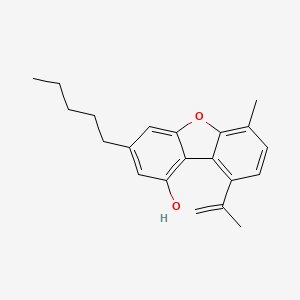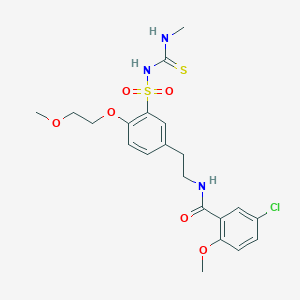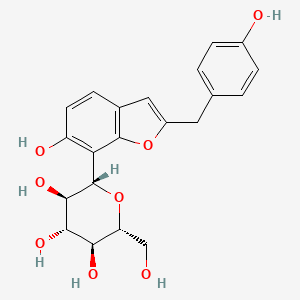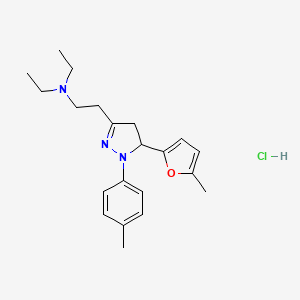
Pyrazoline, 3-(2-(diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline is a synthetic organic compound that belongs to the pyrazoline family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding pyrazole derivatives.
Reduction: Reduction reactions may lead to the formation of dihydropyrazoline derivatives.
Substitution: Various substitution reactions can occur at different positions on the pyrazoline ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazolines.
Applications De Recherche Scientifique
Chemistry
Catalysis: Pyrazoline derivatives are studied as catalysts in various organic reactions.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.
Medicine
Anti-inflammatory Agents: Shows promise in reducing inflammation in various models.
Analgesics: Potential use as pain relievers.
Industry
Agriculture: Used as pesticides or herbicides.
Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.
Mécanisme D'action
The mechanism of action of 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline involves interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or DNA
Pathways: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-(Diethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-1H-pyrazoline
- 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-thienyl)-1-(p-tolyl)-1H-pyrazoline
Uniqueness
The unique structural features of 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline, such as the presence of the 5-methyl-2-furyl group, contribute to its distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
102129-24-8 |
|---|---|
Formule moléculaire |
C21H30ClN3O |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
N,N-diethyl-2-[3-(5-methylfuran-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C21H29N3O.ClH/c1-5-23(6-2)14-13-18-15-20(21-12-9-17(4)25-21)24(22-18)19-10-7-16(3)8-11-19;/h7-12,20H,5-6,13-15H2,1-4H3;1H |
Clé InChI |
RPGVYDDDNXKSBT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1=NN(C(C1)C2=CC=C(O2)C)C3=CC=C(C=C3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
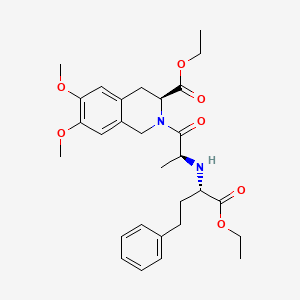
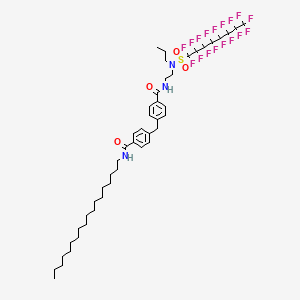
![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
